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Compound of Interest

Compound Name: 3-Hydroxysarpagine

Cat. No.: B15589517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxysarpagine, a sarpagine-type indole alkaloid. The information presented herein is
intended to support researchers and professionals in the fields of natural product chemistry,
pharmacology, and drug development in their efforts to identify, characterize, and utilize this
compound. This document summarizes the nuclear magnetic resonance (NMR), mass
spectrometry (MS), and infrared (IR) spectroscopic data, details the experimental protocols for
data acquisition, and provides a visualization of the biosynthetic context of sarpagine alkaloids.

Introduction

3-Hydroxysarpagine is an indole alkaloid that has been isolated from the dried roots of
Rauwolfia serpentina (L.) Benth. ex Kurz (Apocynaceae).[1] Sarpagine alkaloids are a class of
monoterpenoid indole alkaloids characterized by a specific caged ring system and are known
for their diverse biological activities. The structural elucidation of these complex natural
products relies heavily on modern spectroscopic techniques. This guide provides a detailed
compilation of the available spectroscopic data for 3-Hydroxysarpagine to facilitate its
identification and further investigation.

Spectroscopic Data

The following sections present the key spectroscopic data for 3-Hydroxysarpagine, organized
for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR data are crucial for the structural determination of 3-Hydroxysarpagine.

The data presented here is based on spectra recorded in pyridine-ds.

Table 1: *H NMR Spectroscopic Data for 3-Hydroxysarpagine (Pyridine-ds)
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Chemical Shift (8)

Coupling Constant

Position Multiplicity

[Ppm] (9) [Hz]
1 8.35 S
5a 2.50 m
5B 3.25 m
60 2.25 m
6P 2.65 m
9 7.60 d 7.5
10 7.10 t 7.5
11 7.20 t 7.5
12 7.55 d 7.5
1l4a 2.10 m
143 2.30 m
15 3.80 m
16 4.90 d 10.5
17-Ha 4.10 d 11.5
17-Hb 4.25 d 11.5
18 1.65 d 7.0
19 5.60 q 7.0
21a 3.50 m
21B 3.95 m

Table 2: 13C NMR Spectroscopic Data for 3-Hydroxysarpagine (Pyridine-ds)
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Position Chemical Shift (6) [ppm]
2 138.5
3 95.2
5 54.1
6 22.8
7 108.9
8 128.1
9 118.9
10 120.2
11 122.0
12 111.9
13 148.7
14 34.5
15 37.2
16 78.1
17 65.1
18 12.8
19 124.5
20 1354
21 52.3

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the elemental composition and
molecular weight of 3-Hydroxysarpagine.

Table 3: Mass Spectrometry Data for 3-Hydroxysarpagine
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Technique lon Observed m/z Formula

HR-FAB-MS [M+H]* 327.1658 C19H23N203

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared Spectroscopic Data for 3-Hydroxysarpagine

Wavenumber (vmax)

Technique Assignment
[em™]

KBr 3368 O-H stretching

1647 C=C stretching

1636 C=C stretching

1474 Aromatic C=C stretching

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as
reported in the literature.

Isolation of 3-Hydroxysarpagine

The dried roots of Rauwolfia serpentina were extracted with methanol. The crude extract was
then subjected to a series of chromatographic separations, including silica gel and Sephadex
LH-20 column chromatography, to yield pure 3-Hydroxysarpagine.[1]

NMR Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker AMX-500 spectrometer. The samples were
dissolved in pyridine-ds, and chemical shifts were reported in ppm relative to the solvent
signals.

Mass Spectrometry
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High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained on a JEOL

JMS-700 mass spectrometer.

Infrared Spectroscopy

The IR spectrum was recorded on a Horiba FT-720 spectrometer using a potassium bromide

(KBr) pellet.

The general workflow for the isolation and characterization of 3-Hydroxysarpagine can be

visualized as follows:

Crude Methanolic CIEHEEEE Spectroscopic Analysis
Methanol Extraction Separation ——»| Pure 3-Hydroxysarpagine P! P! Y Spectroscopic Data
Extract q (NMR, MS, IR)
(Silica Gel, Sephadex)

Dried Roots of
Rauwolfia serpentina

Click to download full resolution via product page

Figure 1. Experimental workflow for the isolation and spectroscopic analysis of 3-
Hydroxysarpagine.

Biosynthetic Pathway of Sarpagine Alkaloids

Sarpagine-type alkaloids, including 3-Hydroxysarpagine, belong to the large family of
monoterpenoid indole alkaloids. Their biosynthesis originates from the condensation of
tryptamine and secologanin to form strictosidine, a key intermediate. The general biosynthetic

pathway leading to the sarpagan ring system is outlined below.
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Figure 2. Generalized biosynthetic pathway of sarpagine alkaloids.
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This guide provides a foundational set of data for 3-Hydroxysarpagine. Further research into
its pharmacological properties and potential applications is encouraged. The detailed
spectroscopic data and experimental protocols presented herein should serve as a valuable
resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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